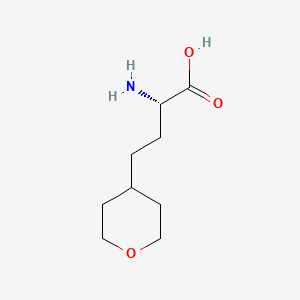

(2S)-2-amino-4-(oxan-4-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-amino-4-(oxan-4-yl)butanoic acid is a non-proteinogenic amino acid that has garnered interest due to its unique structure and potential applications in various fields of scientific research. The compound features an amino group at the second carbon and an oxan-4-yl group at the fourth carbon of the butanoic acid backbone, making it a valuable molecule for studying biochemical pathways and developing novel therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(oxan-4-yl)butanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, yielding the desired product with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-4-(oxan-4-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-4-(oxan-4-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its role in metabolic pathways and enzyme interactions.

Medicine: Potential therapeutic agent for targeting specific biochemical pathways.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-4-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the oxan-4-yl group can enhance binding affinity and specificity. These interactions can modulate biochemical pathways and influence cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(oxan-4-yl)butanoic acid: Lacks the amino group, making it less versatile in biochemical applications.

2-(oxan-4-yl)butanoic acid: Similar structure but without the amino group, limiting its use in peptide synthesis.

Uniqueness

(2S)-2-amino-4-(oxan-4-yl)butanoic acid is unique due to its combination of an amino group and an oxan-4-yl group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for studying complex biochemical interactions and developing new therapeutic agents .

Biologische Aktivität

(2S)-2-amino-4-(oxan-4-yl)butanoic acid, also known as L-alpha-amino-gamma-oxalylaminobutyric acid, is a compound of interest due to its potential biological activities and applications in various fields such as pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C6H11N1O5

- Molecular Weight : 190.15 g/mol

- Synonyms :

- (2S)-2-amino-4-(oxaloamino)butanoic acid

- L-alpha-amino-gamma-oxalylaminobutyric acid

Research indicates that this compound may exert its biological effects through interactions with various metabolic pathways. It is functionally related to L-2,4-diaminobutyric acid and oxalic acid, which are known to play roles in amino acid metabolism and neurotransmitter synthesis .

Case Studies

-

Neuroprotective Effects :

A study demonstrated that this compound showed potential neuroprotective effects by modulating glutathione S-transferase activity. This enzyme is crucial for detoxifying harmful compounds in the brain, thereby preventing neurodegeneration . -

Antimicrobial Properties :

In vitro studies have shown that the compound exhibits antimicrobial activity against Trypanosoma brucei, indicating its potential use in treating parasitic infections .

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Modulation of glutathione S-transferase | |

| Antimicrobial | Activity against Trypanosoma brucei | |

| Metabolite Role | Involved in amino acid metabolism |

Potential Therapeutic Uses

The compound's ability to modulate metabolic pathways suggests several pharmacological applications:

- Neurological Disorders : Due to its neuroprotective properties, it may be beneficial in treating conditions like Alzheimer's and Parkinson's disease.

- Antiparasitic Treatments : Its efficacy against Trypanosoma brucei opens avenues for developing new treatments for diseases such as African sleeping sickness.

Safety and Toxicity

While the biological activities are promising, further research is necessary to evaluate the safety profile and potential toxicity of this compound. Current studies indicate that it is metabolically stable but require extensive toxicological assessments before clinical applications can be considered .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(oxan-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c10-8(9(11)12)2-1-7-3-5-13-6-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGSXGFIKYTMPV-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.